molecular formula C21H14IN3O4 B5365527 6-iodo-3-(3-methylphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-one

6-iodo-3-(3-methylphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-one

Cat. No.: B5365527
M. Wt: 499.3 g/mol
InChI Key: NZWZOHGSQRKYOO-RMKNXTFCSA-N
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Description

6-iodo-3-(3-methylphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-3-(3-methylphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Introduction of the Iodo Group: The iodo group can be introduced via an iodination reaction using iodine or an iodine-containing reagent.

    Substitution with 3-Methylphenyl Group: The 3-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Formation of the Ethenyl Linkage: The ethenyl linkage can be formed through a Wittig reaction or a Heck coupling reaction.

    Attachment of the 5-Nitrofuran Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the 3-methylphenyl and 5-nitrofuran groups.

    Reduction: Reduction reactions may target the nitro group in the 5-nitrofuran moiety, converting it to an amine.

    Substitution: The iodo group can participate in various substitution reactions, such as nucleophilic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the 3-methylphenyl and 5-nitrofuran groups.

    Reduction: Amino derivatives of the 5-nitrofuran group.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes.

    Medicine: As a candidate for drug development, particularly for its potential anticancer and antimicrobial properties.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or DNA. The presence of the iodo, 3-methylphenyl, and 5-nitrofuran groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    6-iodo-3-phenylquinazolin-4-one: Lacks the 3-methyl and 5-nitrofuran substituents.

    3-(3-methylphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-one: Lacks the iodo substituent.

    6-iodo-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-one: Lacks the 3-methylphenyl substituent.

Uniqueness

The unique combination of the iodo, 3-methylphenyl, and 5-nitrofuran groups in 6-iodo-3-(3-methylphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-one may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-iodo-3-(3-methylphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14IN3O4/c1-13-3-2-4-15(11-13)24-19(9-6-16-7-10-20(29-16)25(27)28)23-18-8-5-14(22)12-17(18)21(24)26/h2-12H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWZOHGSQRKYOO-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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